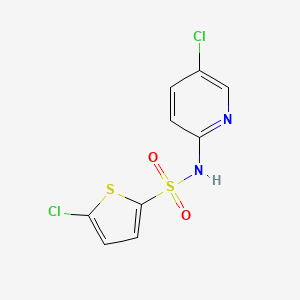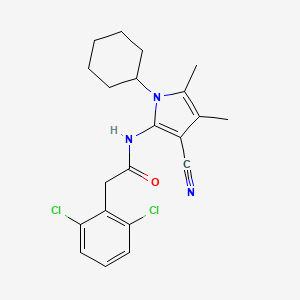![molecular formula C15H18N4O2S B7534666 (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534666.png)
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone, also known as MPTM, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to inhibit the activity of several kinases, including PI3K, Akt, and mTOR. It has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viral particles, and reduce inflammation in animal models. (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under a variety of conditions. (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has also been shown to have low toxicity in animal models, making it a promising candidate for further research. However, there are also limitations to using (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy in human trials has not been established.
Orientations Futures
There are several future directions for research on (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone. One area of research is to further elucidate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, researchers may investigate the use of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, researchers may explore the use of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone as a tool for studying the function of specific signaling pathways and enzymes in cells.
Méthodes De Synthèse
The synthesis of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone involves the reaction of 6-methoxypyridin-3-amine with 4-(1,3-thiazol-2-yl)-1,4-diazepan-1-ylmethanone in the presence of a suitable solvent and reagents. The reaction proceeds through a series of steps that result in the formation of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone as a white crystalline solid. The synthesis method of (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been optimized to produce high yields and purity, and it has been extensively studied in the laboratory.
Applications De Recherche Scientifique
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have a variety of pharmacological activities, including antiproliferative, anti-inflammatory, and antiviral properties. (6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone has been studied as a potential treatment for various diseases, including cancer, viral infections, and inflammatory disorders.
Propriétés
IUPAC Name |
(6-methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-21-13-4-3-12(11-17-13)14(20)18-6-2-7-19(9-8-18)15-16-5-10-22-15/h3-5,10-11H,2,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXPNQCBOEYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methoxypyridin-3-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![2-chloro-N-(2-methoxyphenyl)-5-[(2,4,6-trichloroanilino)carbamoyl]benzenesulfonamide](/img/structure/B7534625.png)
![2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7534627.png)
![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)

![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)
![1-(1-Thieno[2,3-d]pyrimidin-4-ylpiperidin-3-yl)imidazolidin-2-one](/img/structure/B7534667.png)
![4-(1,1,2,2-tetrafluoroethoxy)-1-N-thieno[2,3-d]pyrimidin-4-ylbenzene-1,3-diamine](/img/structure/B7534683.png)
